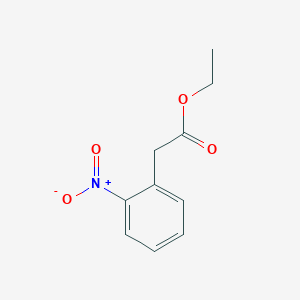

Ethyl 2-(2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXMQCYEILGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344311 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31912-02-4 | |

| Record name | Ethyl 2-nitrophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methods for Ethyl 2-(2-nitrophenyl)acetate, a valuable intermediate in organic and medicinal chemistry. The document focuses on practical, laboratory-scale synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Introduction

This compound is a key building block in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. The presence of the ortho-nitro group on the phenylacetate moiety allows for versatile chemical modifications. For instance, reduction of the nitro group to an amine can facilitate intramolecular cyclization to form lactams, which are important structural motifs in numerous pharmaceuticals. This guide explores the most common and effective methods for the preparation of this important chemical intermediate.

Primary Synthesis Routes

There are two principal methods for the synthesis of this compound:

-

Fischer Esterification of 2-(2-nitrophenyl)acetic acid: This is a direct and high-yielding method involving the acid-catalyzed reaction of the parent carboxylic acid with ethanol.

-

Electrophilic Nitration of Ethyl Phenylacetate: This method involves the direct nitration of the aromatic ring of ethyl phenylacetate. However, controlling the regioselectivity to favor the ortho isomer over the para isomer can be challenging.

A third, less common approach involves Nucleophilic Aromatic Substitution (SNAr) , which is briefly discussed as an alternative.

Fischer Esterification of 2-(2-nitrophenyl)acetic acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used.

Reaction Mechanism

The reaction proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.

Quantitative Data

The following table summarizes the typical quantitative parameters for the Fischer esterification of 2-(2-nitrophenyl)acetic acid.

| Parameter | Value | Reference |

| Reactants | ||

| 2-(2-nitrophenyl)acetic acid | 1.0 eq | [1] |

| Absolute Ethanol | 10-20 eq (serves as solvent) | [1] |

| Concentrated Sulfuric Acid | 0.1-0.2 eq (catalyst) | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 78 °C) | [1] |

| Reaction Time | 1-3 hours | [1] |

| Product | ||

| Typical Yield | 85-95% | [1][2] |

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of ethyl p-nitrophenylacetate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitrophenyl)acetic acid (1.0 eq).

-

Addition of Reagents: Add absolute ethanol (10-20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold water. If the product solidifies, it can be collected by vacuum filtration. If it separates as an oil, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Electrophilic Nitration of Ethyl Phenylacetate

The direct nitration of ethyl phenylacetate offers an alternative route to the target compound. However, this reaction typically yields a mixture of ortho and para isomers. The methylene acetate group (-CH₂COOEt) is an ortho, para-director. Achieving high selectivity for the ortho position can be challenging and may require specific reaction conditions.

Reaction Pathway

The nitration of ethyl phenylacetate with a mixture of nitric acid and sulfuric acid generates a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring.

Quantitative Data

The ratio of ortho to para isomers is highly dependent on the reaction conditions.

| Parameter | General Conditions | Reference |

| Reactants | ||

| Ethyl Phenylacetate | 1.0 eq | |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) or other sources of NO₂⁺ | |

| Reaction Conditions | ||

| Temperature | Typically low temperatures (0-25 °C) to control the reaction rate and selectivity | |

| Product | ||

| Isomer Ratio (ortho:para) | Variable, often favoring the para isomer due to less steric hindrance. | [3] |

General Experimental Considerations

Due to the difficulty in controlling the regioselectivity, a detailed protocol for the selective synthesis of the ortho-isomer is not provided. However, a general procedure would involve the slow addition of the nitrating agent to a solution of ethyl phenylacetate at a controlled low temperature. The work-up would be similar to the Fischer esterification, involving quenching with water, extraction, neutralization, and drying. The primary challenge lies in the purification of the desired ortho-isomer from the para-isomer, which would typically require careful column chromatography or fractional crystallization.

Alternative Synthesis Routes

Nucleophilic Aromatic Substitution (SNAr)

An alternative, though less common, approach is the nucleophilic aromatic substitution of a starting material with a suitable leaving group at the ortho position, such as 2-chloronitrobenzene. This would involve the reaction with a carbanion derived from an ethyl acetate equivalent. This method can offer high regioselectivity but may require stronger reaction conditions and carefully chosen reagents.

Conclusion

For the laboratory-scale synthesis of this compound, the Fischer esterification of 2-(2-nitrophenyl)acetic acid is the recommended method. It is a straightforward, high-yielding, and reliable procedure. While the electrophilic nitration of ethyl phenylacetate is a viable conceptual route, the practical challenges of controlling the regioselectivity and separating the resulting isomers make it a less desirable option for obtaining the pure ortho-product.

References

An In-depth Technical Guide to the Fischer Esterification of 2-(2-Nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of 2-(2-nitrophenyl)acetic acid to synthesize methyl 2-(2-nitrophenyl)acetate, a valuable intermediate in organic synthesis and drug development. This document details the reaction mechanism, experimental protocols, and characterization of the final product, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Introduction

The Fischer-Speier esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters in the presence of an acid catalyst.[1] This reversible, acid-catalyzed nucleophilic acyl substitution is a widely employed method due to its operational simplicity and cost-effectiveness. The synthesis of mthis compound is of particular interest as the nitro- and ester- functionalities serve as versatile handles for further chemical transformations in the development of pharmaceuticals and other fine chemicals.

Reaction Mechanism and Principles

The Fischer esterification is an equilibrium-driven process.[2] The reaction is typically performed by refluxing the carboxylic acid and an excess of the alcohol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants (usually the less expensive alcohol) is used, and/or the water formed during the reaction is removed.[2]

Experimental Protocols

A detailed experimental procedure for the synthesis of mthis compound via Fischer esterification is provided below. This protocol has been reported to yield a high purity product with an excellent yield.

Synthesis of Mthis compound

Materials:

-

2-(2-Nitrophenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(2-nitrophenyl)acetic acid (5.06 g, 27.9 mmol) in methanol (100 mL).

-

Slowly and dropwise, add concentrated sulfuric acid (5 mL) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.

-

To the residue, add water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the final product, mthis compound, as a light orange oil. A reported yield for this procedure is 5.37 g (99.0%).

Data Presentation

Physicochemical Properties of Mthis compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [3] |

| CAS Number | 30095-98-8 | [3] |

| Appearance | Light orange oil | |

| Boiling Point | 308.6 ± 17.0 °C at 760 mmHg (predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | [4] |

Spectroscopic Data for Mthis compound

The structural confirmation of the synthesized mthis compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H-NMR (CDCl₃) | δ: 3.72 (3H, s), 4.03 (2H, s), 7.36 (1H, d, J = 7.3 Hz), 7.44-7.51 (1H, m), 7.57-7.63 (1H, m), 8.12 (1H, d, J = 7.8 Hz) |

| ¹³C-NMR | Typical signals for methyl ester, aromatic, and nitro-substituted carbons are observed. Specific shifts can be found in public databases.[3] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z 195. Key fragment ions at m/z 149, 78, 65, 89, 91.[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-O (ester), and N-O (nitro group) are expected.[3] |

Mandatory Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer Esterification.

Experimental Workflow

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-nitrophenyl)acetate is a valuable and versatile synthetic intermediate, playing a crucial role in the construction of a variety of heterocyclic compounds, particularly those with a nitrogen-containing core. Its strategic placement of a nitro group ortho to an ethyl acetate moiety makes it a key precursor for numerous pharmacologically active molecules. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the benzylic position, enabling a range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| CAS Number | 31912-02-4 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 67 °C |

| Boiling Point | 298.9 ± 15.0 °C at 760 mmHg |

| Density | 1.226 ± 0.06 g/cm³ |

| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water. |

| pKa | The pKa of the α-protons on the methylene group is estimated to be around 11-13 in DMSO, making them acidic enough to be deprotonated by common bases. |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the benzylic protons, and multiplets for the four aromatic protons.

-

¹³C NMR: Signals would be expected for the carbonyl carbon, the benzylic carbon, the carbons of the ethyl group, and the six distinct carbons of the aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester (around 1735 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1525 and 1350 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 209. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the nitro group and the ethyl acetate moiety. This unique arrangement facilitates a variety of important synthetic transformations, most notably in the synthesis of indole and other heterocyclic systems.

Reduction of the Nitro Group

The most common and synthetically useful reaction of this compound is the reduction of the nitro group to an amine, yielding ethyl 2-(2-aminophenyl)acetate. This transformation is a pivotal step in the synthesis of various heterocyclic compounds.

Several methods can be employed for this reduction:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically utilizing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid are effective for this reduction.

-

Other Reducing Agents: Iron powder in acetic acid is another commonly used and cost-effective method.

The resulting ethyl 2-(2-aminophenyl)acetate is a key intermediate that can undergo spontaneous or induced intramolecular cyclization.

Intramolecular Cyclization: Synthesis of Oxindoles

Upon formation, ethyl 2-(2-aminophenyl)acetate can readily cyclize to form 2-oxindole. This reaction is often spontaneous or can be promoted by heat or acid/base catalysis. The cyclization proceeds via an intramolecular nucleophilic attack of the newly formed amino group on the ester carbonyl, followed by the elimination of ethanol.

Spectroscopic Analysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2-(2-nitrophenyl)acetate. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of analogous compounds. It also includes a standardized experimental protocol for the acquisition of such data and a visualization of a common synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H |

| ~7.4 - 7.6 | Triplet | 1H | Ar-H |

| ~7.3 - 7.5 | Doublet | 1H | Ar-H |

| ~4.1 - 4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~3.8 - 4.0 | Singlet | 2H | Ar-CH₂- |

| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O |

| ~148 - 150 | Ar-C (C-NO₂) |

| ~133 - 135 | Ar-C |

| ~131 - 133 | Ar-C |

| ~128 - 130 | Ar-C |

| ~124 - 126 | Ar-C |

| ~123 - 125 | Ar-C |

| ~61 - 63 | -OCH₂CH₃ |

| ~39 - 41 | Ar-CH₂- |

| ~14 - 16 | -OCH₂CH₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Synthetic Pathway Visualization

This compound can be synthesized through several routes, with one common method being the Fischer esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst.[1]

References

An In-depth Technical Guide to Ethyl 2-(2-nitrophenyl)acetate (CAS: 31912-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-nitrophenyl)acetate, with CAS number 31912-02-4, is a pivotal synthetic intermediate in the fields of organic and medicinal chemistry.[1] Its unique structure, featuring an ortho-nitroacetate motif, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[1] The strategic positioning of the nitro and ester groups allows for facile reductive cyclization reactions to form key structures like lactams.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and applications, serving as a technical resource for professionals in research and development.

Physicochemical Properties

This compound is a yellow to pale brown crystalline powder.[2] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31912-02-4 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][5][6] |

| Molecular Weight | 209.20 g/mol | [1][3][5][6] |

| Boiling Point | 298.9 °C at 760 mmHg | [4] |

| Density | 1.226 g/cm³ | [4] |

| Refractive Index | 1.538 | [4] |

| Flash Point | 128.2 °C | [4] |

| Storage | Sealed in dry, room temperature or 2-8 °C | [3][5] |

| SMILES | CCOC(=O)CC1=C(C=CC=C1)--INVALID-LINK--=O | [3][5] |

| InChI Key | CJHXMQCYEILGFT-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 2-nitrophenylacetic acid. The following protocol details a representative laboratory-scale synthesis.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound from 2-nitrophenylacetic acid.

Materials:

-

2-Nitrophenylacetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-nitrophenylacetic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under vacuum to remove the excess ethanol.[7]

-

Extraction: To the residue, slowly add ice water. Transfer the mixture to a separatory funnel and extract the product multiple times with a suitable organic solvent like chloroform or dichloromethane.[7]

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[7]

-

Purification: The resulting crude solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The final product is typically a yellow solid.[7]

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. chemshuttle.com [chemshuttle.com]

- 4. molbase.com [molbase.com]

- 5. 31912-02-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound [oakwoodchemical.com]

- 7. 2-NITROPHENYL ACETIC ACID ETHYL ESTER | 31912-02-4 [chemicalbook.com]

Technical Guide to the Physical Properties of Ethyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-nitrophenyl)acetate is a chemical compound of interest in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and manufacturing. This technical guide provides a detailed overview of the known physical properties of this compound, with a focus on its thermal characteristics. It has been determined that this compound is a liquid at standard room temperature, and therefore, this guide will address its boiling point as the primary thermal property of interest, while also explaining the inapplicability of a melting point.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting the behavior of the substance in various experimental and industrial settings.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 31912-02-4 | N/A |

| Molecular Formula | C₁₀H₁₁NO₄ | N/A |

| Molecular Weight | 209.20 g/mol | N/A |

| Physical State | Liquid (at 25°C) | N/A |

| Boiling Point | 298.9 °C at 760 mmHg | N/A |

| Melting Point | Not Applicable | N/A |

| Density | Data not available in cited sources | N/A |

| Refractive Index | Data not available in cited sources | N/A |

Inapplicability of Melting Point

The initial request specified information on the melting point of this compound. However, extensive database searches indicate that this compound exists as a neat oil or liquid at room temperature. Consequently, the concept of a melting point, which is the temperature at which a solid transitions to a liquid, is not a relevant physical property for this substance under standard conditions. The focus for thermal characterization, therefore, shifts to its boiling point.

Experimental Protocol: Boiling Point Determination by Thiele Tube Method

The boiling point of a liquid is a key indicator of its purity and identity. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of liquid.

Materials:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 360 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a few drops of this compound into a small test tube or fusion tube.

-

Capillary Inversion: Insert a capillary tube (sealed end up) into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and sample assembly into the main arm of the tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube allows for even heating of the oil through convection.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or microburner. The design of the tube will promote the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.

-

Repeatability: For accuracy, it is advisable to repeat the determination with a fresh sample.

Potential Sources of Error:

-

Rapid Heating: Heating the apparatus too quickly can lead to an inaccurate reading, as the thermometer reading may lag behind the actual temperature of the liquid.[1][2]

-

Thermometer Calibration: An improperly calibrated thermometer will lead to systematic errors in the measured boiling point.[1]

-

Atmospheric Pressure: The boiling point of a liquid is dependent on the ambient atmospheric pressure.[3][4] For high precision work, the measured boiling point should be corrected to standard pressure (760 mmHg).

-

Impurities: The presence of impurities can elevate the boiling point of a liquid.[3]

Workflow for Physical Property Determination of a Liquid Compound

The following diagram illustrates a general workflow for the characterization of the key physical properties of an unknown or synthesized liquid organic compound.

Caption: A flowchart outlining the key stages in determining the physical properties of a liquid organic compound.

References

Ethyl 2-(2-nitrophenyl)acetate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-(2-nitrophenyl)acetate is a pivotal intermediate in organic and medicinal chemistry, primarily serving as a versatile building block for the synthesis of nitrogen-containing heterocycles.[1] Its strategic placement of a nitro group and an ester functional group on an aromatic scaffold allows for a variety of chemical transformations, making it an invaluable precursor for complex molecular architectures, including those found in biologically active compounds and natural products.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Data

This compound is a stable compound under standard conditions. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 31912-02-4 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][3] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| Appearance | Yellow to Pale Brown Crystalline Powder | [4] |

| Purity | Typically ≥95-97% | [2] |

| Storage | Sealed in dry, room temperature or 2-8°C | [3] |

| SMILES | CCOC(=O)CC1=C(C=CC=C1)--INVALID-LINK--=O |

Spectroscopic data for related nitrophenyl acetates can be found in public databases like the NIST WebBook and SDBS, which are useful for characterization.[5][6]

Synthesis of this compound

Two primary pathways are employed for the synthesis of this compound, both offering high theoretical atom economy as water is the main byproduct.[1]

-

Route A: Fischer Esterification: This classic method involves the esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The atom economy for this route is approximately 92.1%.[1]

-

Route B: Electrophilic Nitration: This route starts with ethyl phenylacetate, which undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position.[1][7]

A third, alternative approach involves Nucleophilic Aromatic Substitution (SNAr), such as reacting 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a base.[1]

Caption: Primary synthetic routes to this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its ortho-nitroacetate motif. The electron-withdrawing nitro group is readily reduced, initiating a cascade of reactions, most notably intramolecular cyclization.

The reduction of the aromatic nitro group to an amine is the most critical transformation of this precursor. This conversion unlocks its potential for building heterocyclic systems. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups and desired selectivity.[1][8]

| Method | Reagents & Conditions | Outcome & Selectivity | References |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel, solvent (e.g., ethanol, ethyl acetate) | High efficiency for converting NO₂ to NH₂. Can be highly exothermic and may reduce other functional groups. | [1][8][9] |

| Metal/Acid Reduction | Fe/AcOH, Zn/AcOH, or SnCl₂/HCl | Milder conditions, often tolerant of other reducible groups. Classic and cost-effective methods. | [8][9][10] |

| Transfer Hydrogenation | Pd/C with HCOOH/K-formate or NH₄HCO₂ | Avoids the need for high-pressure H₂ gas. Generally provides good yields. | [9][11] |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Can offer selectivity, sometimes reducing one nitro group in the presence of others. | [8] |

The primary application of this compound is its use in the synthesis of oxindole (a lactam). Following the reduction of the nitro group to an aniline, the resulting ethyl 2-(2-aminophenyl)acetate undergoes spontaneous or catalyzed intramolecular cyclization, eliminating ethanol to form the five-membered lactam ring.[1] This transformation is a cornerstone of indole alkaloid synthesis.

Caption: Key transformation: Reduction followed by intramolecular cyclization.

This compound is a key intermediate in reactions analogous to the Reissert indole synthesis. The classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[10][12] This intermediate undergoes reductive cyclization with zinc in acetic acid to yield indole-2-carboxylic acid.[10][12][13] The underlying principle—reductive cyclization of an o-nitrophenyl carbonyl compound—is the same chemistry that makes this compound a powerful precursor for oxindoles and other related heterocycles.

Caption: The classical Reissert indole synthesis pathway.

Derivatives of 2-nitrophenyl compounds are also crucial precursors for the synthesis of quinolines. While not a direct reaction of this compound itself, related structures like 2-nitrophenyl-substituted pyrazolines can undergo cleavage and rearrangement under Bechamp conditions (iron and acid) to yield 2-aryl quinolines.[14] This highlights the broader utility of the 2-nitrophenyl scaffold in accessing diverse heterocyclic cores.[15][16]

Experimental Protocols

The following sections provide generalized yet detailed experimental procedures for key transformations.

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) followed by in-situ cyclization to form oxindole.

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add 10% palladium on carbon (typically 5-10 mol%).[17]

-

Hydrogenation: The reaction mixture is placed under an atmosphere of hydrogen gas (1 atm, often using a balloon, or higher pressure in a Parr shaker).[9][17]

-

Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. These reactions can be exothermic, so temperature control may be necessary.[9]

-

Workup: Upon completion, the mixture is filtered through a pad of Celite™ to remove the catalyst, and the filter cake is washed with the solvent.[17]

-

Isolation: The combined filtrates are concentrated under reduced pressure. The resulting crude product, ethyl 2-(2-aminophenyl)acetate, will often cyclize upon standing or gentle heating. To drive the cyclization, the crude material can be refluxed in a solvent like toluene.

-

Purification: The final oxindole product is purified by column chromatography on silica gel or recrystallization.

This procedure illustrates the nitration of a related benzofuranone precursor.[18]

-

Precursor Synthesis: (2-hydroxyphenyl)-acetic acid (29 mmol) is refluxed in toluene (60 mL) with a catalytic amount of p-TsOH for 4 hours using a Dean-Stark apparatus to give 3H-benzofuran-2-one.[18]

-

Nitration: A mixture of concentrated nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL), maintaining the temperature below 293 K.[18]

-

Reaction: The mixture is stirred and then refluxed for 1 hour in ethanol (30 mL).[18]

-

Isolation: The precipitate of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is filtered off and washed with water. The reported yield is 80%.[18]

Conclusion

This compound stands out as a highly valuable and versatile precursor in synthetic chemistry. Its utility is centered on a straightforward yet powerful transformation: the reduction of its nitro group to an amine, which triggers an intramolecular cyclization to form lactams. This pathway provides efficient access to the oxindole core, a privileged scaffold in numerous pharmaceuticals and natural products. The principles governing its reactivity are fundamental to classic named reactions like the Reissert synthesis, underscoring its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this intermediate is essential for the construction of complex nitrogen-containing heterocyclic molecules.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. 31912-02-4|this compound|BLD Pharm [bldpharm.com]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Nitrophenyl acetate [webbook.nist.gov]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Reissert_indole_synthesis [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. noveltyjournals.com [noveltyjournals.com]

- 17. scispace.com [scispace.com]

- 18. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide to the Synthesis of 2-(2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of Ethyl 2-(2-nitrophenyl)acetate to produce 2-(2-nitrophenyl)acetic acid, a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This document details the primary methodologies for this conversion, including acid-catalyzed and base-catalyzed (saponification) pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction

2-(2-nitrophenyl)acetic acid is a valuable building block in organic synthesis, notably as a precursor to quindoline derivatives, which have been investigated for their potential as enzyme inhibitors and anticancer agents. The hydrolysis of its ethyl ester, this compound, is a fundamental transformation to unmask the carboxylic acid functionality for subsequent reactions. The efficiency of this hydrolysis is paramount for the overall yield and purity of the final products in a synthetic sequence.

This guide explores the two principal routes for this ester hydrolysis, providing researchers with the necessary information to select and perform the optimal procedure for their specific needs.

Reaction Pathways and Mechanisms

The hydrolysis of this compound can be effectively achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis in an equilibrium reaction with water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, typically sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the hydrolysis of esters, providing a comparative overview of the different methodologies.

Table 1: Base-Catalyzed Hydrolysis (Saponification) of Esters

| Hydroxide | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |

| NaOH (1 M aq.) | Methanol | Room Temp. | 5 hours | 99 | [1] |

| NaOH (30% aq.) | Methanol | Reflux | 4 hours | 98 | [1] |

| KOH | Ethanol | 24 hours | - | High | [1] |

Table 2: Acid-Catalyzed Synthesis of this compound (Reverse Reaction)

| Acid Catalyst | Solvent | Temperature | Reaction Time |

| Conc. HCl | 95% Ethanol | Reflux | 4 hours |

This data for the reverse reaction (esterification) suggests that similar conditions (acid catalyst, alcohol/water solvent, heat) can be applied to drive the forward (hydrolysis) reaction.

Experimental Protocols

The following are detailed experimental protocols for the hydrolysis of this compound based on established procedures for similar esters.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from a high-yield procedure for the saponification of a similar ester.[1]

Materials:

-

This compound

-

Methanol

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound in a mixture of methanol and 1 M aqueous sodium hydroxide solution. A typical ratio would be 1:1 v/v of methanol to NaOH solution.

-

Reaction: Stir the resulting mixture at room temperature for 5 hours or at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, pour the mixture into water and extract with a non-polar organic solvent like ethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous phase to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. The formation of a precipitate (the carboxylic acid) may be observed.

-

Extract the acidified aqueous phase with ethyl acetate (3 x 80 mL).

-

-

Purification:

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 2-(2-nitrophenyl)acetic acid.

-

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is a general procedure for the acid-catalyzed hydrolysis of esters.

Materials:

-

This compound

-

Ethanol (95%) or another suitable alcohol/water mixture

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable solvent such as 95% ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

-

Work-up:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

-

Dilute the residue with water and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

-

Extract the product into ethyl acetate (3x).

-

-

Purification:

-

Combine the organic extracts containing the product and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain 2-(2-nitrophenyl)acetic acid.

-

Visualizations

The following diagrams illustrate the chemical pathways and a general workflow for the hydrolysis process.

Caption: Reaction pathways for the hydrolysis of this compound.

Caption: General experimental workflow for the hydrolysis process.

Conclusion

This technical guide provides a detailed overview of the hydrolysis of this compound to 2-(2-nitrophenyl)acetic acid. Both acid- and base-catalyzed methods are effective, with saponification often being preferred for its high yields and irreversible nature. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate. Careful monitoring of the reaction and appropriate work-up and purification are essential for obtaining a high-purity product.

References

An In-depth Technical Guide to the Aminolysis Reactions of Ethyl 2-(2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminolysis of ethyl 2-(2-nitrophenyl)acetate, a critical reaction for the synthesis of various nitrogen-containing compounds. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal and organic chemistry.

Introduction

This compound is a valuable synthetic intermediate, primarily utilized for the construction of nitrogen-containing heterocycles, which are key scaffolds in many biologically active molecules and natural products.[1] The aminolysis of this ester, a reaction with an amine to form an amide, is a fundamental transformation that yields N-substituted 2-(2-nitrophenyl)acetamides. These products serve as versatile precursors, for instance, in the synthesis of quindoline derivatives, which are investigated for their potential as enzyme inhibitors and anticancer agents.[1] The ortho-nitroacetate structure is a strategic building block; under reductive conditions, the nitro group can be converted to an aniline, which can then undergo intramolecular cyclization with the adjacent amide functionality to form lactams.[1]

Reaction Mechanism

The aminolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide product.

The rate of this reaction is dependent on several factors, including the strength of the nucleophilic amine and the reaction conditions.[1] Kinetic studies on analogous nitrophenyl esters have shown that the reaction can be influenced by the pKa of the leaving group.[1] The reaction often involves a zwitterionic tetrahedral intermediate, and the rate-determining step can shift depending on the basicity of the amine.

A general representation of the reaction mechanism is as follows:

Caption: General mechanism for the aminolysis of this compound.

Quantitative Data

| Amine (Nucleophile) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst | Reference |

| Ammonia | Methanol | Reflux | 4-5 | High | None | [2] |

| Primary Amines | Methanol / Ethanol | Reflux | 4-5 | Good to High | None | [2] |

| Various Amines | Ethyl Acetate | 130 | 24 | up to 89 | Ni-L1@TiO₂-800 | |

| Primary Amines | Ethyl Acetate | Reflux | 24-48 | High | {[Me₂(MeCOO)Sn]₂O}₂ | |

| Secondary Amines | Ethyl Acetate | Reflux | 24-48 | Low to Moderate | {[Me₂(MeCOO)Sn]₂O}₂ |

Note: The data presented are illustrative and may vary based on the specific amine and precise reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the uncatalyzed and catalyzed aminolysis of this compound.

4.1 Uncatalyzed Aminolysis

This protocol is suitable for reactions with ammonia and primary amines.

-

Reagents and Materials:

-

This compound

-

Amine (e.g., methanolic ammonia, primary amine)

-

Methanol or Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Add the amine (1.1-2 equivalents). For gaseous amines like ammonia, a saturated solution in the alcohol solvent is used.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting solid amide by recrystallization from an appropriate solvent.

-

4.2 Catalyzed Aminolysis

For less reactive amines or to improve reaction efficiency, a catalyst can be employed.

-

Reagents and Materials:

-

This compound

-

Amine

-

Catalyst (e.g., boric acid, Cu-Mn spinel oxide)

-

Solvent (e.g., THF, Toluene)

-

Inert atmosphere setup (if required)

-

Standard reaction and purification equipment as above.

-

-

Procedure:

-

To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents).

-

Add the catalyst (e.g., 5-10 mol%).

-

Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) under an inert atmosphere if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove any solid catalyst.

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, brine) to remove excess amine and catalyst residues.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted 2-(2-nitrophenyl)acetamides.

References

Methodological & Application

Synthesis of Quinolines from Ethyl 2-(2-nitrophenyl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives starting from ethyl 2-(2-nitrophenyl)acetate. The primary transformation involves a reductive cyclization of the nitro group, leading to the formation of a 4-hydroxyquinoline scaffold, a privileged core structure in medicinal chemistry and drug development.[1] Two robust and widely applicable methods are presented: the classical Béchamp reduction using iron in acidic medium and catalytic hydrogenation. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. One efficient strategy for constructing the quinoline core is through the intramolecular cyclization of ortho-substituted anilines. This compound serves as an excellent precursor for this approach. The key synthetic step is the reduction of the nitro group to an amine, which then undergoes a spontaneous or acid-catalyzed intramolecular condensation with the adjacent ethyl acetate moiety to form the quinoline ring. This process, known as reductive cyclization, offers a direct route to functionalized 4-hydroxyquinolines.

Reaction Pathway: Reductive Cyclization

The overall transformation involves the reduction of the nitro group of this compound to an amino group, which is followed by an intramolecular cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Caption: General reaction pathway for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.

Experimental Protocols

Two primary methods for the reductive cyclization of this compound are detailed below.

Method 1: Béchamp Reduction (Iron in Acetic Acid)

The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds to their corresponding anilines using iron powder in an acidic medium.[2]

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 2:1 v/v), add iron powder (3.0-5.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative to the Béchamp reduction, often providing higher yields and simpler work-up procedures.[3][4] Palladium on activated carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate (hydrogenation-grade)

-

Hydrogen gas (H₂)

-

Celite

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Magnetic stirrer

-

Filter funnel and filter paper

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude ethyl 4-hydroxyquinoline-3-carboxylate.

-

The product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of quinoline derivatives via reductive cyclization of ortho-nitroaryl precursors. The data is compiled from literature reports of similar transformations and serves as a guideline for expected outcomes.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Béchamp Reduction | Fe / Acetic Acid | Ethanol | Reflux | 2-4 | 70-85 | [2] |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 25 | 4-24 | 85-95 | [3][4] |

| Other | SnCl₂·2H₂O | Ethanol | Reflux | 3-6 | 75-90 | [5] |

Visualizations

Experimental Workflow: Béchamp Reduction

Caption: Workflow for the Béchamp reduction of this compound.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of this compound.

Safety Precautions

-

General: All experiments should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Béchamp Reduction: The reaction can be exothermic, especially during the initial stages. Proper temperature control is necessary. Iron powder is flammable.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and handled with care. Palladium on carbon is pyrophoric when dry and should be handled in an inert atmosphere or as a wet paste.

Conclusion

The reductive cyclization of this compound provides an efficient and direct route to ethyl 4-hydroxyquinoline-3-carboxylate, a valuable building block for the synthesis of more complex quinoline derivatives. Both the Béchamp reduction and catalytic hydrogenation are reliable methods to achieve this transformation, with the choice of method depending on the available equipment, scale, and desired purity of the final product. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

References

Application Notes: Leimgruber-Batcho Indole Synthesis of Ethyl Indole-2-carboxylate

Introduction

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles, a core heterocyclic motif in numerous pharmacologically active compounds.[1][2] This method offers significant advantages over other indole syntheses, such as the Fischer indole synthesis, by proceeding in high yields under relatively mild conditions and utilizing readily available starting materials.[1][3] The synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1][4]

These notes detail the application of the Leimgruber-Batcho synthesis starting from Ethyl 2-(2-nitrophenyl)acetate. The presence of the ester group on the benzylic carbon makes it an ideal precursor for the synthesis of indole-2-carboxylate derivatives, which are valuable intermediates in drug development and natural product synthesis.[2]

Mechanism

The synthesis proceeds via two key stages:

-

Enamine Formation: The methylene group of this compound is acidic due to the adjacent electron-withdrawing nitro and ester groups. It reacts with an N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to form a more reactive reagent, to yield a stable push-pull enamine intermediate.[1][5]

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This is immediately followed by an intramolecular cyclization onto the enamine double bond and subsequent elimination of the amine (e.g., dimethylamine) to yield the final indole product.[5]

Caption: Reaction scheme for the Leimgruber-Batcho synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific substrate derivatives and laboratory conditions.

Protocol 1: Synthesis of Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate (Enamine Formation)

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 2-3 mL per mmol of substrate).

-

Add pyrrolidine (0.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The formation of the enamine is often indicated by a change to a deep red or orange color.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and wash with water (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine product, which often appears as a dark red oil or solid.

-

The crude product can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl indole-2-carboxylate (Reductive Cyclization)

The reductive cyclization can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean conversion and high yields.[3]

Method A: Catalytic Hydrogenation

Materials:

-

Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethyl acetate or Methanol

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

-

Dissolve the crude enamine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl indole-2-carboxylate.

Method B: Transfer Hydrogenation

Materials:

-

Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate

-

Raney Nickel

-

Hydrazine hydrate (85%)

-

Methanol or Ethanol

Procedure:

-

Dissolve the crude enamine (1.0 eq) in methanol or ethanol.

-

Carefully add a slurry of Raney Nickel (approx. 50% w/w of the substrate) to the solution under a nitrogen atmosphere.

-

Heat the mixture to 50-60 °C.

-

Add hydrazine hydrate dropwise over 30-60 minutes. Vigorous gas evolution (N₂) will be observed.[1]

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours or until TLC indicates the reaction is complete.

-

Cool the mixture to room temperature and carefully filter through Celite to remove the Raney Nickel.

-

Concentrate the filtrate and purify by flash column chromatography as described in Method A.

Data Presentation

The choice of reducing agent for the cyclization step can significantly impact the reaction yield and compatibility with other functional groups.

| Step | Reagents & Conditions | Solvent | Temp. | Time (h) | Typical Yield | Reference |

| 1. Enamine Formation | DMF-DMA, Pyrrolidine | DMF | 110-120 °C | 2 - 4 | 85-95% | [3] |

| 2. Reductive Cyclization | H₂, 10% Pd/C | EtOAc / MeOH | Room Temp. | 4 - 12 | 70-90% | [3] |

| 2. Reductive Cyclization | Raney Ni, Hydrazine | MeOH / THF | 50-60 °C | 2 - 3 | 65-85% | [1][3] |

| 2. Reductive Cyclization | Fe, Acetic Acid | EtOH / AcOH | 100 °C | 2 - 3 | 60-80% | [3][6] |

| 2. Reductive Cyclization | Sodium Dithionite (Na₂S₂O₄) | aq. Dioxane | Reflux | 1 - 2 | 50-75% | [3] |

Visualized Workflow

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Reductive Cyclization of Ethyl 2-(2-nitrophenyl)acetate to 2-Oxindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-oxindole, a crucial scaffold in medicinal chemistry and drug development, through the reductive cyclization of ethyl 2-(2-nitrophenyl)acetate. Three common and effective methods are presented: catalytic hydrogenation, reduction with iron in acetic acid, and reduction with stannous chloride. This document offers a comparative overview of these methods, enabling researchers to select the most suitable protocol based on available resources, desired scale, and reaction sensitivity.

Introduction

The 2-oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The synthesis of 2-oxindoles is, therefore, a significant endeavor in organic and medicinal chemistry. One of the most direct and classical approaches to unsubstituted 2-oxindole is the reductive cyclization of an ortho-nitrophenylacetic acid derivative. This process involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the stable five-membered lactam ring.

This document outlines three robust and widely used methods for this transformation, starting from the readily available this compound.

Comparative Data of Reductive Cyclization Methods

The following table summarizes the key quantitative data for the different reductive cyclization methods to facilitate a direct comparison.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temperature | 2 - 4 | >90 | Generally provides high yields and clean reactions. Requires specialized hydrogenation equipment. |

| Iron in Acetic Acid | Fe powder, Glacial Acetic Acid | Acetic Acid | 110 - 115 | 1 - 2 | 80 - 90 | Cost-effective and operationally simple. The workup can be tedious due to iron salts. |

| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux (78) | 2 - 3 | 75 - 85 | A classic and reliable method. Tin residues can be toxic and require careful disposal. |

Reaction Pathway and Mechanism

The reductive cyclization of this compound to 2-oxindole proceeds through a two-step sequence within a single pot. The initial step is the reduction of the nitro group to an aniline. The resulting amino ester then undergoes a spontaneous intramolecular transesterification (cyclization) to form the thermodynamically stable 2-oxindole lactam, with the elimination of ethanol.

Caption: General reaction pathway for 2-oxindole formation.

Experimental Protocols

The following are detailed protocols for the synthesis of 2-oxindole from this compound using the three different reductive methods.

Protocol 1: Catalytic Hydrogenation

This method is highly efficient and generally results in a very clean product with high yields.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Parr Hydrogenator or similar hydrogenation apparatus

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen or argon, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-oxindole.

-

The crude product is often of high purity but can be further purified by recrystallization from ethanol or water, or by column chromatography on silica gel.

Protocol 2: Reduction with Iron in Acetic Acid

This is a cost-effective and operationally simple method suitable for larger-scale synthesis.

Materials:

-

This compound

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid.

-

Heat the mixture to approximately 110-115 °C.

-

While stirring vigorously, add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

-

After the addition is complete, maintain the reaction at reflux for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water and neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-oxindole.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 3: Reduction with Stannous Chloride

This is a classical and reliable method for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide solution (e.g., 5 M)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

-